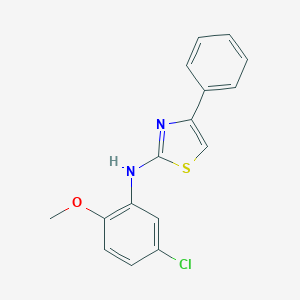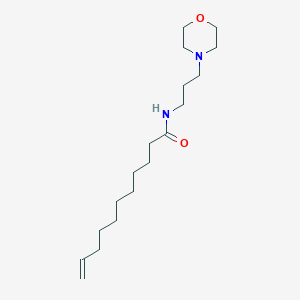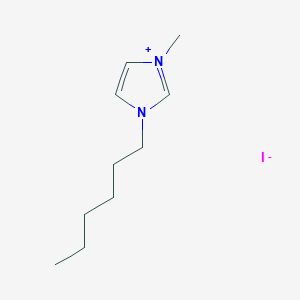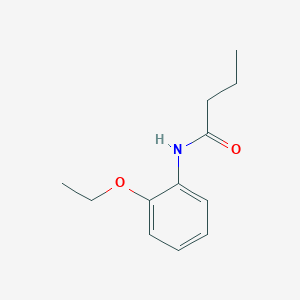
4,4-Dimethylpiperidine
Overview
Description
4,4-Dimethylpiperidine is a chemical compound with the molecular formula C7H15N. It is a derivative of piperidine, characterized by the presence of two methyl groups attached to the fourth carbon atom in the piperidine ring. This compound is a colorless liquid with a boiling point of approximately 145-146°C and a density of 0.803 g/cm³ at 20°C . It is commonly used as an intermediate in organic synthesis and has various applications in the pharmaceutical and chemical industries.
Biochemical Analysis
Biochemical Properties
4,4-Dimethylpiperidine plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceuticals and other organic compounds. It interacts with various enzymes, proteins, and biomolecules. For instance, it can act as a ligand for certain receptors or as an intermediate in the synthesis of more complex molecules. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can influence the compound’s reactivity and stability .
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of specific enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This binding often involves non-covalent interactions, such as hydrogen bonds and van der Waals forces. Furthermore, this compound can influence gene expression by interacting with DNA or RNA, thereby altering the transcriptional or translational processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade under certain conditions, leading to the formation of by-products that may have different biological activities. These temporal changes can affect the compound’s efficacy and safety in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At high doses, this compound can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. These dosage-dependent effects are critical for determining the compound’s therapeutic window and safety profile .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities. The compound can also interact with cofactors, such as NADH or FADH2, influencing the overall metabolic flux and levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, this compound may be transported into the mitochondria, where it can influence mitochondrial function and energy production .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the endoplasmic reticulum or the nucleus, where it can interact with specific proteins or nucleic acids, thereby influencing cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4-Dimethylpiperidine can be synthesized through several methods. One common approach involves the hydrogenation of 4,4-dimethylpyridine using a suitable catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and temperature conditions to achieve the desired product.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 4,4-dimethylpyridine. The process involves the use of a hydrogenation reactor, where the pyridine derivative is subjected to hydrogen gas in the presence of a palladium catalyst. The reaction is conducted at elevated temperatures and pressures to ensure efficient conversion to the desired piperidine compound .
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethylpiperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Substituted piperidines with various functional groups.
Scientific Research Applications
4,4-Dimethylpiperidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the development of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting the central nervous system.
Mechanism of Action
The mechanism of action of 4,4-dimethylpiperidine depends on its specific application. In the context of pharmaceuticals, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets to exert its effects. The compound’s structure allows it to bind to active sites on enzymes or receptors, modulating their activity and influencing biological pathways .
Comparison with Similar Compounds
Piperidine: A six-membered heterocyclic compound with one nitrogen atom.
2,6-Dimethylpiperidine: A piperidine derivative with methyl groups at the second and sixth positions.
4-Methylpiperidine: A piperidine derivative with a single methyl group at the fourth position.
Uniqueness of 4,4-Dimethylpiperidine: this compound is unique due to the presence of two methyl groups at the fourth carbon atom, which imparts distinct steric and electronic properties. This structural feature influences its reactivity and interactions with other molecules, making it a valuable intermediate in organic synthesis and pharmaceutical development .
Properties
IUPAC Name |
4,4-dimethylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-7(2)3-5-8-6-4-7/h8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECMOFZIMWVOAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40193465 | |
| Record name | Piperidine, 4,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40193465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4045-30-1 | |
| Record name | 4,4-Dimethylpiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4045-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperidine, 4,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004045301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperidine, 4,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40193465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-Dimethylpiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4,4-Dimethylpiperidine-2,6-dione interact with trimethoprim to form cocrystals?
A1: this compound-2,6-dione interacts with trimethoprim through a network of three hydrogen bonds. [, ] Specifically, the imide group of this compound-2,6-dione forms one N-H...N hydrogen bond and two N-H...O hydrogen bonds with the pyrimidine ring of trimethoprim. [, ] This arrangement creates a stable ADA/DAD pattern, where A represents a hydrogen bond acceptor and D represents a hydrogen bond donor. [, ] This specific interaction pattern is crucial for the formation and stability of the cocrystal structure.
Q2: What is the impact of the 4,4-dimethyl substitution on the cocrystal formation of piperidine-2,6-dione with trimethoprim?
A2: While both piperidine-2,6-dione and its 4,4-dimethyl derivative can form cocrystals with trimethoprim via the same three-hydrogen bond motif, the added methyl groups influence the overall crystal packing. [, ] These structural differences might lead to variations in physicochemical properties like solubility or stability between the two cocrystals, although the provided research does not delve into these specific aspects. Further investigation is needed to fully understand the influence of the dimethyl substitution on the cocrystal properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[1,1'-Biphenyl]-4-carboxylic acid [3aR-[3aa,4a(E),5b,6aa]]-4-(4,4-difluoro-3-oxo-1-octenyl)hexahydro-2-oxo-2H-cyclopenta[b]furan-5-yl ester](/img/structure/B184509.png)


![2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1,3-dihydroisoindole](/img/structure/B184515.png)




